cis-1-Boc-3,4-diaminopiperidine
Description
cis-1-Boc-3,4-diaminopiperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and amino substituents at the 3- and 4-positions in a cis-configuration. The Boc group enhances stability and solubility, making it a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and oncological pathways.
Properties
IUPAC Name |
tert-butyl (3S,4R)-3,4-diaminopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,11-12H2,1-3H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLDFDMDAGJZSV-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480450-36-0 | |
| Record name | rac-tert-butyl (3R,4S)-3,4-diaminopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 3,4-Diaminopyridine Intermediates
The preparation of 3,4-diaminopyridine begins with 4-methoxypyridine , which undergoes nitration and subsequent amination. In a representative protocol:
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Step 1 : Nitration of 4-methoxypyridine with fuming nitric acid in concentrated sulfuric acid at 70–100°C yields 4-methoxy-3-nitropyridine (66–85% yield).
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Step 2 : Methoxy substitution with ammonia in ethanol under pressurized conditions (100–120°C, 24 hours) produces 4-amino-3-nitropyridine (75–80% yield).
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Step 3 : Catalytic hydrogenation of the nitro group using Pd/C (0.3–0.5 MPa H₂) generates 3,4-diaminopyridine with >99% purity.
Critical parameters include strict temperature control (<30°C during nitration) and the use of alcohol solvents (methanol, ethanol) to prevent side reactions.
Hydrogenation to Piperidine
The conversion of 3,4-diaminopyridine to cis-3,4-diaminopiperidine requires high-pressure hydrogenation. Adapting methods from 3,5-diaminopiperidine synthesis:
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Conditions : 5% Rh/C catalyst, acetic acid solvent, 110°C, 2200 psi H₂ for 24–48 hours.
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Outcome : The cis configuration arises from syn-addition of hydrogen across the pyridine ring, with yields of 70–85%.
This step is highly sensitive to catalyst choice; Rh/C outperforms Pd/C in minimizing over-reduction.
Boc Protection Strategies
Introducing the Boc group at the piperidine nitrogen necessitates selective reaction conditions to avoid protecting the primary amines at positions 3 and 4.
Post-Hydrogenation Protection
After hydrogenation, the secondary amine at position 1 is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions:
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Protocol : Dissolve cis-3,4-diaminopiperidine in dichloromethane, add Boc₂O (1.1 equiv) and DMAP (0.1 equiv), stir at 25°C for 12 hours.
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Yield : 80–90% with <5% di-Boc byproduct formation.
Selectivity is achieved by leveraging the lower nucleophilicity of the secondary amine compared to primary amines, though excess Boc₂O must be avoided.
In-Situ Protection During Hydrogenation
An alternative approach involves pre-protecting the pyridine nitrogen before hydrogenation, though this requires specialized precursors:
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Synthesis of 1-Boc-3,4-dinitropyridine : React 3,4-dinitropyridine with Boc₂O under strong base conditions (e.g., NaH, THF, 0°C).
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Hydrogenation : Reduce nitro groups and saturate the ring simultaneously using PtO₂ in ethanol (50 psi H₂, 25°C).
This method remains experimental, with yields <50% due to competing side reactions.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Stereochemical Control |
|---|---|---|---|---|
| Post-Hydrogenation Boc Protection | 3,4-diaminopyridine → Hydrogenation → Boc | 60–70 | 98–99 | High (cis >95%) |
| In-Situ Protection | Boc-pyridine → Hydrogenation | 40–50 | 85–90 | Moderate (cis ~80%) |
Table 1: Comparison of synthetic routes for this compound.
Optimization of Reaction Parameters
Catalyst Screening
Rhodium-based catalysts (Rh/C) provide superior cis selectivity (>95%) compared to palladium or platinum in pyridine hydrogenation. For example:
Chemical Reactions Analysis
Types of Reactions
cis-1-Boc-3,4-diaminopiperidine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, where they replace other functional groups in a molecule.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields 3,4-diaminopiperidine, while substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Cis-1-Boc-3,4-diaminopiperidine derivatives have been studied for their potential as antimicrobial agents. Research indicates that modifications of the piperidine scaffold can yield compounds with significant antibacterial activity against pathogens such as Pseudomonas aeruginosa. For instance, certain derivatives demonstrated a minimum inhibitory concentration (MIC) that was notably lower than traditional antibiotics, suggesting a promising avenue for developing new antimicrobial therapies .
1.2 Neurological Disorders
The compound's structural analogs, particularly 3,4-diaminopyridine (3,4-DAP), have been investigated for their effects on neuromuscular transmission disorders. Studies have shown that 3,4-DAP can improve muscle strength and function in patients with conditions like myasthenia gravis and Lambert-Eaton myasthenic syndrome (LEMS). The mechanism involves enhancing the release of neurotransmitters at the neuromuscular junction, which is critical for muscle contraction .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the structure of this compound and its biological activity is essential for optimizing its pharmacological properties. SAR studies have identified key structural features that enhance efficacy against specific targets:
| Structural Feature | Effect on Activity | Comments |
|---|---|---|
| Boc protection | Increases solubility | Enhances bioavailability |
| Substituents at N-positions | Modulates binding affinity | Essential for target specificity |
| Ring substitutions | Alters pharmacokinetics | Impacts metabolic stability |
These insights guide the design of novel derivatives aimed at improving therapeutic outcomes.
Case Studies
3.1 Development of Antimicrobial Agents
In a study examining various derivatives of diamino-piperidine, several compounds were synthesized and tested against clinical isolates of Pseudomonas aeruginosa. The results indicated that specific modifications led to a significant reduction in MIC values compared to standard treatments, highlighting the potential of these compounds as new antibiotics .
3.2 Treatment of Neuromuscular Disorders
A clinical trial involving 3,4-DAP demonstrated substantial improvements in muscle strength among participants with LEMS. The study reported that over 70% of patients experienced a clinically significant improvement in their condition when treated with 3,4-DAP compared to placebo . This reinforces the therapeutic potential of piperidine derivatives in treating neuromuscular diseases.
Mechanism of Action
The mechanism by which cis-1-Boc-3,4-diaminopiperidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The Boc group provides steric protection, allowing for selective reactions and interactions.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares cis-1-Boc-3,4-diaminopiperidine with analogous Boc-protected piperidines, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The 3,4-diamino groups in this compound increase polarity and hydrogen-bonding capacity compared to analogs like 4-Anilino-1-Boc-piperidine (aromatic anilino group) or N-Boc-4-cyanopiperidine (electron-withdrawing cyano group). This enhances its reactivity in nucleophilic substitutions or cross-coupling reactions. The anilino group in 4-Anilino-1-Boc-piperidine confers aromaticity and rigidity, making it suitable for opioid receptor studies .
Molecular Weight and Solubility: this compound (MW ≈ 215.3 g/mol) is lighter than 4-Anilino-1-Boc-piperidine (MW 276.4 g/mol) but heavier than N-Boc-4-cyanopiperidine (MW 210.27 g/mol). Lower molecular weight may improve solubility in polar solvents.
Applications: Pharmaceutical Intermediates: The dual amino groups in this compound facilitate the synthesis of kinase inhibitors or antiviral agents, whereas 4-Anilino-1-Boc-piperidine is a precursor for opioid analogs . Heterocyclic Chemistry: N-Boc-4-cyanopiperidine’s cyano group enables nitrile-to-amine conversions, useful in building complex heterocycles .
Table 2: Physicochemical Properties
*Inferred from analogous Boc-protected compounds.
Research Findings and Analytical Methods
- Stability: Boc-protected compounds generally exhibit long-term stability when stored at -20°C, as demonstrated by 4-Anilino-1-Boc-piperidine .
Biological Activity
Cis-1-Boc-3,4-diaminopiperidine is a derivative of 3,4-diaminopiperidine, a compound known for its biological significance, particularly in neuromuscular diseases. This article focuses on the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and therapeutic potential based on diverse research findings.
This compound functions primarily as a potent enhancer of acetylcholine release at neuromuscular junctions. By modulating neurotransmitter release, it has shown promise in treating conditions characterized by impaired neuromuscular transmission, such as Lambert-Eaton Myasthenic Syndrome (LEMS) and myasthenia gravis (MG) . The compound acts by increasing the quantal content of neurotransmission and promoting synaptic efficacy through various mechanisms that include the inhibition of potassium channels and enhancement of calcium influx .
Pharmacological Profile
The pharmacological profile of this compound can be summarized as follows:
| Parameter | Value |
|---|---|
| Molecular Weight | 202.27 g/mol |
| Solubility | Soluble in water and ethanol |
| Half-life | Approximately 2 hours |
| Bioavailability | High (oral administration) |
Efficacy in Neuromuscular Disorders
Research indicates that this compound demonstrates significant efficacy in improving muscle strength and function in patients with LEMS and MG. A randomized controlled trial showed that patients receiving the compound exhibited marked improvements in muscle strength scores and compound muscle action potentials (CMAP) compared to placebo .
Case Studies
- Study on Lambert-Eaton Myasthenic Syndrome :
- Myasthenia Gravis Study :
Safety Profile
This compound is generally well-tolerated. Common side effects reported include transient perioral paresthesia and mild gastrointestinal disturbances. Serious adverse effects are rare but can include seizures at high doses . Long-term studies indicate no significant toxicity affecting liver or kidney functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
